molecular formula C7H12N4O B13483624 3-(1H-1,2,4-triazol-3-yloxy)piperidine

3-(1H-1,2,4-triazol-3-yloxy)piperidine

Cat. No.: B13483624
M. Wt: 168.20 g/mol
InChI Key: MXEYDHMBBNWKCA-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-3-yloxy)piperidine is a heterocyclic compound that features a piperidine ring bonded to a triazole ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-3-yloxy)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with 1,2,4-triazole derivatives under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-3-yloxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(1H-1,2,4-triazol-3-yloxy)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-3-yloxy)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bonding arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-yloxy)piperidine

InChI

InChI=1S/C7H12N4O/c1-2-6(4-8-3-1)12-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)

InChI Key

MXEYDHMBBNWKCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC=NN2

Origin of Product

United States

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